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CAS No.: 1394820-69-9

Cat. No.: S006626

Ningetinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Initially developed for solid
tumors, recent studies have identified it as a potent inhibitor of the FMS-like tyrosine kinase 3 with internal

tandem duplication (FLT3-ITD), a mutation associated with poor prognosis in AML [1] [2].

In FLT3-ITD AML cell lines, Ningetinib has been demonstrated to inhibit cell proliferation, block the cell
cycle, and induce apoptosis [1]. The following protocols and data will focus on the experimental

approaches used to arrive at these conclusions.

Key Findings on Ningetinib's Activity

The anti-leukemic activity of Ningetinib is quantifiable. The table below summarizes key quantitative data

from cell-based assays [1]:

Experimental

Parameter Finding Significance

Model
Cell Viability MV4-11 cells ~10 nM Potent inhibition of cell
(IC50) (FLT3-ITD) proliferation.
Cell Viability MOLM13 cells ~20 nM Potent inhibition of cell
(IC50) (FLT3-ITD) proliferation.
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Experimental

Parameter Finding Significance

Model
Apoptosis MV4-11 & Significant increase in Annexin  Triggers programmed cell
Induction MOLM13 cells V+ cells (48h) death.
Cell Cycle MV4-11 & Accumulation of cells in Blocks cell cycle progression.
Arrest MOLM13 cells GO0/G1 phase (24h)
Target MV4-11 cells Suppressed phosphorylation Inhibits oncogenic FLT3
Inhibition of FLT3, STAT5, AKT, ERK signaling and downstream

pathways.

In Vivo MOLM13 mouse Significant prolongation of Confirms activity in a live
Efficacy model survival animal model.

Experimental Protocol: Cell Cycle Analysis via Pl
Staining

This protocol outlines how to analyze the DNA content of fixed cells using Propidium Iodide (PI) staining

for flow cytometry, allowing you to determine the percentage of cells in G0/G1, S, and G2/M phases [1] [3].

Major Steps of the Workflow

The following diagram illustrates the complete experimental workflow:
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Materials and Reagents

e Cell Lines: FLT3-ITD mutant AML cells (e.g., MV4-11, MOLM13) [1].
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e Drug: Ningetinib (e.g., from TargetMol). Prepare a 10 mM stock in DMSO and store at -20°C [1].
¢ Other Reagents:

Phosphate-Buffered Saline (PBS)

70% Ethanol (in distilled water, not PBS)

Ribonuclease | (RNase, 100 pg/mL stock)

Propidium lodide (PI, 50 pg/mL stock) [3]

[¢]

[e]

o

o

Detailed Procedure

e Cell Harvesting and Treatment:

o Culture AML cells and treat with Ningetinib at desired concentrations (e.g., near the IC50 of
10-20 nM) and a DMSO vehicle control for 24 hours [1].

o Harvest cells by gentle centrifugation (e.g., 300-400 x g for 5 minutes). For adherent cells, use
trypsin followed by centrifugation.

o Aspirate the supernatant and resuspend the cell pellet in cold PBS.

o Fixation:

o While gently vortexing the cell suspension, add cold 70% ethanol drop-wise to the pellet. Note:
Ethanol must be made with distilled water, not PBS, to prevent protein precipitation [3].

o Fix the cells for at least 30 minutes at 4°C. Fixed cells can be stored in ethanol for several
weeks at 4°C.

e Staining:

o Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol supernatant.

o Wash the pellet twice with PBS to remove residual ethanol.

o Resuspend the cell pellet in PBS containing 50 pL of a 100 pg/mL RNase stock solution.
Incubate for a period to digest RNA, which would otherwise bind Pl and cause high
background.

o Add 200 pL of a 50 pg/mL PI stock solution to the cell suspension. Mix well and incubate in the
dark for at least 30 minutes before analysis [3].

Data Acquisition and Analysis

e Flow Cytometry:
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o Use a flow cytometer equipped with a 488 nm laser and a detector using a filter around 605 nm

for Pl emission.
o Collect data from a minimum of 10,000 single-cell events.
o Use forward scatter (FSC) vs. side scatter (SSC) to gate on the intact cell population.
o Use pulse area vs. pulse width analysis to exclude cell doublets and aggregates, ensuring

you analyze only single cells [3].
e Cell Cycle Fitting:

o Plot a histogram of the PI fluorescence intensity (DNA content).
o Use flow cytometry software (e.g., ModFit LT, FlowJo) with an algorithm to fit the peaks and
calculate the percentage of cells in each phase [3]:
= GO0/G1 phase: Cells with 2N DNA content (first major peak).
= S phase: Cells with DNA content between 2N and 4N (the "valley" between peaks).

= G2/M phase: Cells with 4N DNA content (second major peak).

Protocol for Assessing Apoptosis by Annexin V/PI
Staining

To complement cell cycle analysis, you can assess apoptosis using a dual-staining protocol with Annexin V

and PI [1].

Major Steps of the Workflow

The logical relationship between staining results and cell status is as follows:

Exposure to Loss of
Apoptotic Trigger Annexin V+/PI-\ Membrane Integrity >
Early Apoptotic )
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Detailed Procedure

e Cell Treatment: Treat cells with Ningetinib and appropriate controls for 24-48 hours [1].
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e Staining: Follow the manufacturer's protocol for your Annexin V kit. Typically, this involves:
o Harvesting cells (without using trypsin, as it can digest surface proteins) and washing in cold
PBS.
o Resuspending the cell pellet in a 1X Annexin V Binding Buffer.
o Adding Fluorochrome-conjugated Annexin V and Propidium lodide to the cell suspension.
o Incubating for 15 minutes in the dark at room temperature.
¢ Analysis: Analyze by flow cytometry within 1 hour. Use the following quadrants on a dot plot
(Annexin V vs. PI):
o Annexin V-/PI-: Viable, non-apoptotic cells.
o Annexin V+/PI-: Early apoptotic cells (phosphatidylserine externalized, membrane intact).
o Annexin V+IPI+: Late apoptotic or necrotic cells (membrane integrity lost).

Mechanistic Insights: FLT3 Signaling Pathway

Ningetinib exerts its effects by directly inhibiting the constitutively active FLT3-ITD kinase. The following

diagram illustrates the signaling pathway and Ningetinib's point of intervention:

Application Notes for Researchers

e Overcoming Resistance: A significant finding is that Ningetinib remains effective against AML cells
with the "gatekeeper" mutation FLT3-ITD-F691L, which confers resistance to other FLT3 inhibitors
like gilteritinib and quizartinib [1]. This makes it a compelling candidate for studying
relapsed/refractory AML.

e Protocol Adaptation: The cell cycle protocol using PI staining is a robust and widely applicable
method. It can be adapted for use with other intracellular markers, though compatibility with fixation
and permeabilization steps must be verified [3].

e Beyond Cell Cycle: To gain deeper insights, consider integrating these protocols with Western blot
analysis to confirm the inhibition of FLT3 and its downstream targets (p-STAT5, p-AKT, p-ERK) as
part of a comprehensive mechanistic study [1].

I hope these detailed application notes and protocols provide a solid foundation for your research on
Ningetinib. Should you require further clarification on any of the steps or wish to explore other related

techniques, please feel free to ask.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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